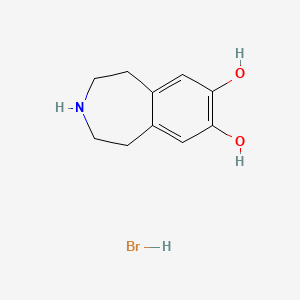
2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide is a compound belonging to the class of benzazepines. Benzazepines are organic compounds containing a benzene ring fused to an azepine ring, which is an unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom. This compound is characterized by the presence of two hydroxy substituents at positions 7 and 8 of the benzazepine ring .
Méthodes De Préparation
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide involves several steps. One common method starts with the acylation of 3-phenylpropan-1-amine using methyl chloroformate, followed by cyclization with trifluoromethanesulfonic acid (CF3SO3H) . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a dopamine receptor agonist, which could have implications for the treatment of neurological disorders . Additionally, it has been explored as a potential imaging agent for positron emission tomography (PET) targeting the GluN2B subunits of the N-methyl-D-aspartate receptor (NMDAR) .
Mécanisme D'action
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide involves its interaction with dopamine receptors. It acts as a selective dopamine D1-like receptor partial agonist, binding to these receptors and activating them to a certain extent. This interaction can modulate various signaling pathways involved in neurological processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide include N-allyl-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine-7,8-diol and 2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol hydrochloride These compounds share structural similarities but differ in their substituents and specific chemical properties
Propriétés
Formule moléculaire |
C10H14BrNO2 |
|---|---|
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide |
InChI |
InChI=1S/C10H13NO2.BrH/c12-9-5-7-1-3-11-4-2-8(7)6-10(9)13;/h5-6,11-13H,1-4H2;1H |
Clé InChI |
BLMGUYDOPGWYHP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC2=CC(=C(C=C21)O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


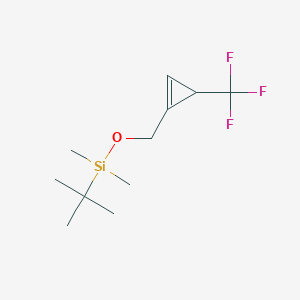
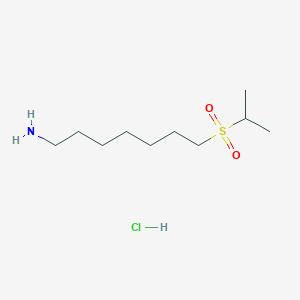
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)
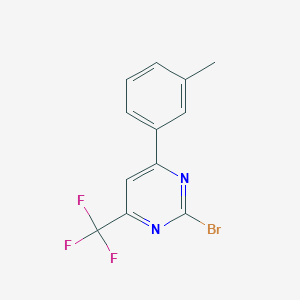


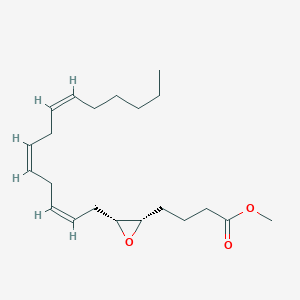
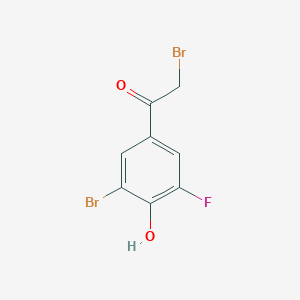
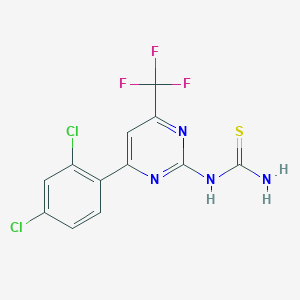

![1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718122.png)

